N,N-bis(2-hydroxyethyl)-9-oxofluorene-4-carboxamide
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Overview
Description
N,N-bis(2-hydroxyethyl)-9-oxofluorene-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of two hydroxyethyl groups attached to a fluorene core, which is further functionalized with a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-hydroxyethyl)-9-oxofluorene-4-carboxamide typically involves the reaction of 9-oxofluorene-4-carboxylic acid with diethanolamine. The reaction is usually carried out in the presence of a catalyst such as zinc-doped calcium oxide nanospheroids, which facilitates the amidation process . The reaction conditions often include a temperature of around 90°C and a solvent-free environment to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-hydroxyethyl)-9-oxofluorene-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the fluorene core can be reduced to form a hydroxyl group.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
N,N-bis(2-hydroxyethyl)-9-oxofluorene-4-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-bis(2-hydroxyethyl)-9-oxofluorene-4-carboxamide involves its ability to form stable coordination complexes with metal ions. By chelating metal ions, it can inhibit the activity of metal-dependent enzymes and disrupt metal-catalyzed processes . This property makes it useful in various applications, including as a buffer in biochemical studies and as a stabilizer in industrial processes .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-hydroxyethyl)ethylenediamine: Similar in structure but lacks the fluorene core, making it less rigid and less hydrophobic.
N,N-bis(2-hydroxyethyl)glycine: Contains a glycine backbone instead of a fluorene core, leading to different chemical properties and applications.
N,N-bis(2-hydroxyethyl)oleamide: Contains an oleamide backbone, making it more hydrophobic and suitable for different industrial applications.
Uniqueness
N,N-bis(2-hydroxyethyl)-9-oxofluorene-4-carboxamide is unique due to its fluorene core, which imparts rigidity and hydrophobicity to the molecule. This structural feature enhances its ability to form stable complexes with metal ions and makes it suitable for applications requiring high stability and specificity .
Properties
IUPAC Name |
N,N-bis(2-hydroxyethyl)-9-oxofluorene-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-10-8-19(9-11-21)18(23)15-7-3-6-14-16(15)12-4-1-2-5-13(12)17(14)22/h1-7,20-21H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABZKOISOMGGMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)N(CCO)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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